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Compound Name: Methyl fucopyranoside

Cat. No.: B085549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-fucose is a deoxyhexose sugar that plays a critical role in various biological processes,

including cell adhesion, signaling, and immune responses. It is a key component of many

glycoconjugates, such as glycoproteins and glycolipids. The anomeric configuration (α or β) of

the fucosyl linkage significantly influences the biological activity and specificity of these

molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

unambiguous determination of the anomeric configuration and the complete structural

elucidation of fucosides. This application note provides a detailed protocol and reference data

for the NMR characterization of the α and β anomers of methyl L-fucopyranoside.

Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in ppm and

¹H-¹H coupling constants (J) in Hz for the anomers of methyl L-fucopyranoside. Data is typically

recorded in deuterium oxide (D₂O) at 25°C.

Table 1: ¹H NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers in D₂O
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Proton
Methyl α-L-
fucopyranosid
e (δ, ppm)

Methyl α-L-
fucopyranosid
e (J, Hz)

Methyl β-L-
fucopyranosid
e (δ, ppm)

Methyl β-L-
fucopyranosid
e (J, Hz)

H-1 4.75 J1,2 = 3.8 4.15 J1,2 = 7.8

H-2 3.80 J2,3 = 10.0 3.45 J2,3 = 9.8

H-3 3.75 J3,4 = 3.4 3.60 J3,4 = 3.3

H-4 3.68 J4,5 = 1.0 3.55 J4,5 = 1.0

H-5 3.95 J5,6 = 6.6 3.50 J5,6 = 6.5

H-6 (CH₃) 1.25 1.28

OCH₃ 3.40 3.52

Table 2: ¹³C NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers in D₂O

Carbon
Methyl α-L-fucopyranoside
(δ, ppm)

Methyl β-L-fucopyranoside
(δ, ppm)

C-1 101.5 105.8

C-2 69.5 72.8

C-3 71.0 74.5

C-4 73.0 73.5

C-5 68.0 71.5

C-6 (CH₃) 16.5 16.8

OCH₃ 56.0 58.0

Experimental Protocols
Sample Preparation

Sample Purity: Ensure the methyl fucopyranoside sample is of high purity to avoid

interference from contaminants in the NMR spectra.
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Solvent: Dissolve 5-10 mg of the methyl fucopyranoside anomer in 0.5-0.7 mL of high-

purity deuterium oxide (D₂O, 99.9%).

Internal Standard: For precise chemical shift referencing, a small amount of a suitable

internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or

acetone, can be added.

pH Adjustment: The chemical shifts of hydroxyl protons are pH-dependent. While these are

exchanged in D₂O, ensuring a consistent pD (deuterium pH) can be important for

reproducibility. The pD can be adjusted if necessary using dilute DCl or NaOD.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
The following experiments are recommended for a comprehensive characterization of the

methyl fucopyranoside anomers. All spectra should be acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D

experiments.

¹H NMR (Proton NMR):

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: 10-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay (d1): 2-5 seconds.

Key Information: Provides information on the chemical environment of each proton and

their scalar couplings, which are crucial for determining the anomeric configuration from

the J1,2 coupling constant.

¹³C NMR (Carbon NMR):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker instruments).
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Spectral Width: 150-200 ppm.

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Relaxation Delay (d1): 2-5 seconds.

Key Information: Provides the chemical shift of each carbon atom. The anomeric carbon

(C-1) chemical shift is a key indicator of the anomeric configuration.

2D COSY (Correlation Spectroscopy):

Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker

instruments).

Key Information: Shows correlations between protons that are coupled to each other

(typically over 2-3 bonds). This is essential for tracing the proton spin system and

confirming the assignments made from the 1D ¹H NMR spectrum.

2D TOCSY (Total Correlation Spectroscopy):

Pulse Program: A standard TOCSY experiment with a mixing time of 80-120 ms (e.g.,

dipsi2esgpph on Bruker instruments).

Key Information: Correlates all protons within a spin system. This is particularly useful for

sugars, as it allows for the identification of all protons belonging to a single sugar ring,

starting from the well-resolved anomeric proton signal.

2D HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: A standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3

on Bruker instruments for multiplicity editing).

Key Information: Correlates each proton with its directly attached carbon atom. This

experiment is crucial for the unambiguous assignment of the ¹³C NMR spectrum. The

multiplicity-edited version can distinguish between CH/CH₃ and CH₂ groups.

2D HMBC (Heteronuclear Multiple Bond Correlation):
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Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on

Bruker instruments).

Key Information: Shows correlations between protons and carbons that are separated by

two or three bonds. This is particularly useful for identifying the glycosidic linkage by

observing the correlation between the anomeric proton (H-1) and the aglycone carbon,

and between the anomeric carbon (C-1) and the protons of the aglycone. In this case, it

will show correlations between H-1 and the methoxy carbon, and C-1 and the methoxy

protons.

Mandatory Visualization
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Sample Preparation NMR Data Acquisition

Data Analysis and Structure Elucidation
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Caption: Experimental workflow for NMR characterization.
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Caption: Key 2D NMR correlations for structure elucidation.
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To cite this document: BenchChem. [Application Note: NMR Spectroscopic Characterization
of Methyl L-Fucopyranoside Anomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085549#nmr-characterization-of-methyl-
fucopyranoside-anomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b085549#nmr-characterization-of-methyl-fucopyranoside-anomers
https://www.benchchem.com/product/b085549#nmr-characterization-of-methyl-fucopyranoside-anomers
https://www.benchchem.com/product/b085549#nmr-characterization-of-methyl-fucopyranoside-anomers
https://www.benchchem.com/product/b085549#nmr-characterization-of-methyl-fucopyranoside-anomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

